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Compound of Interest

Compound Name:
2,3,3',4',5,5',6-

Heptachlorobiphenyl

CAS No.: 69782-91-8

Cat. No.: B1596461

Get Quote

IUPAC Designation: 2,3,3',4',5,5',6-Heptachlorobiphenyl Ballschmiter & Zell (BZ) Number:

193 CAS Registry Number: 69782-91-8

Executive Summary
PCB 193 is a heptachlorinated biphenyl congener characterized by a specific "di-ortho"

substitution pattern. Unlike the toxicologically notorious "dioxin-like" (coplanar) PCBs, PCB 193

exhibits a twisted biphenyl conformation due to steric hindrance at the 2,6-positions. This

structural constraint drastically alters its interaction with the Aryl Hydrocarbon Receptor (AhR),

shifting its toxicological mode of action from CYP1A induction to Phenobarbital-type

(CYP2B/3A) induction and potential neurotoxicity. This guide provides a validated synthetic

route, precise structural data, and analytical parameters for its quantification.
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The IUPAC name 2,3,3',4',5,5',6-Heptachlorobiphenyl indicates the following substitution

pattern:

Ring A (Phenyl 1): Chlorines at positions 2, 3, 5, and 6. (Hydrogen at position 4).[1][2][3]

Ring B (Phenyl 2): Chlorines at positions 3', 4', and 5'. (Hydrogens at positions 2' and 6').[4]

Chirality and Symmetry
A critical distinction in PCB stereochemistry is the potential for atropisomerism.

Analysis: Although PCB 193 possesses significant steric bulk at the ortho positions (2,6-

dichloro), it is achiral.

Reasoning: Both phenyl rings possess an internal plane of symmetry perpendicular to the

ring plane. Ring A (2,3,5,6-substituted) has a

axis passing through C1-C4. Ring B (3,4,5-substituted) has a

axis passing through C1'-C4'. Consequently, the molecule possesses a plane of symmetry,
making it superimposable on its mirror image. It does not exist as enantiomeric pairs.

3D Conformation
The presence of two ortho chlorines (2, 6) on Ring A forces the biphenyl bond to twist,

preventing the two rings from becoming coplanar.

Dihedral Angle: Approximately 70–90° in solution.

Energy Barrier: High enough to prevent coplanarity (essential for dioxin-like toxicity) but

insufficient to lock the conformation against rotation at high temperatures.
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Figure 1: Structural Connectivity of PCB 193 (2,3,3',4',5,5',6-Heptachlorobiphenyl)
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[2][5]
Physicochemical Profile

Property Value / Range Notes

Molecular Formula C₁₂H₃Cl₇

Molecular Weight 395.32 g/mol
Based on ³⁵Cl/³⁷Cl natural

abundance

Log K_ow 7.2 – 7.5
High lipophilicity;

bioaccumulative

Vapor Pressure ~1.5 × 10⁻⁵ Pa (25°C) Estimated; semi-volatile

Water Solubility < 1.0 µg/L Extremely hydrophobic

Physical State White Crystalline Solid Standard condition

Synthetic Methodology: Suzuki-Miyaura Coupling
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For research applications requiring high-purity standards (e.g., for toxicology or mass spec

calibration), the following self-validating synthesis protocol is recommended. This route avoids

the ambiguity of Cadogan coupling and provides regio-isomerically pure product.

Retrosynthetic Analysis
Fragment A: 1-Iodo-2,3,5,6-tetrachlorobenzene (Electrophile)

Fragment B: 3,4,5-Trichlorophenylboronic acid (Nucleophile)

Protocol Steps
Reagent Prep: Dissolve 1.0 eq of 1-iodo-2,3,5,6-tetrachlorobenzene and 1.2 eq of 3,4,5-

trichlorophenylboronic acid in Toluene:Ethanol (4:1 v/v).

Degassing: Sparge the solution with Argon for 20 minutes. Critical Step: Oxygen poisons the

Pd(0) catalyst.

Catalyst Addition: Add 5 mol% Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).

Base Activation: Add 2.0 eq of aqueous Na₂CO₃ (2M).

Reflux: Heat to 90°C for 12–16 hours under Argon atmosphere.

Workup: Cool to RT. Dilute with diethyl ether. Wash with water (3x) and brine (1x). Dry

organic layer over anhydrous MgSO₄.

Purification: Flash column chromatography on Silica Gel.

Mobile Phase: 100% Hexanes (PCBs elute rapidly; impurities are more polar).

Validation (NMR):

¹H NMR (CDCl₃, 500 MHz): Expect two singlets.

~7.80 ppm (1H, s, H-4 on Ring A).

~7.50 ppm (2H, s, H-2',6' on Ring B).
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Figure 2: Validated Synthesis Workflow for PCB 193
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Analytical Quantification (GC-MS/IDMS)
To distinguish PCB 193 from co-eluting congeners (e.g., PCB 191, 190), Isotope Dilution Mass

Spectrometry (IDMS) is the gold standard.

Instrument Parameters
Column: Phenomenex Zebron ZB-5MS or Agilent DB-5MS (30m × 0.25mm × 0.25µm).

Note: A 5% phenyl phase is standard. For difficult separations from PCB 191, a

specialized PCB column (e.g., HT8-PCB) may be required.

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Injector: Splitless, 280°C.

Transfer Line: 300°C.

Mass Spectrometry (SIM Mode)
Monitor the molecular ion cluster for Hepta-chlorobiphenyls.

Analyte Primary Ion (m/z)
Secondary Ion
(m/z)

Confirmation Ion
(m/z)

Native PCB 193 393.8 395.8 391.8

¹³C₁₂-PCB 193 (IS) 405.9 407.9 403.9

Quantification Logic: Calculate Response Factor (RF) using the ¹³C-labeled internal

standard.

Toxicological Mechanisms[6]
PCB 193 is a Di-ortho substituted congener. This structural feature dictates its biological

activity, distinguishing it from the "dioxin-like" mono-ortho and non-ortho PCBs.

AhR vs. CAR/PXR Pathways
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AhR (Aryl Hydrocarbon Receptor): PCB 193 has negligible affinity for the AhR. The steric

hindrance of the 2,6-chlorines prevents the planar conformation required to fit into the AhR

ligand binding pocket. Therefore, it does not significantly induce CYP1A1 (EROD activity).

CAR/PXR (Constitutive Androstane Receptor): PCB 193 acts as a Phenobarbital-type

inducer. It activates CAR and PXR nuclear receptors, leading to the transcriptional

upregulation of CYP2B (PROD activity) and CYP3A enzymes.

Neurotoxicity
Emerging research suggests that non-dioxin-like (NDL) PCBs, particularly those with multiple

ortho chlorines like PCB 193, possess higher neurotoxic potential than dioxin-like congeners.

Mechanism: Interference with intracellular Ca²⁺ signaling.

Target: Ryanodine Receptors (RyR) in the sarcoplasmic/endoplasmic reticulum. PCB 193

stabilizes the open state of RyR, leading to uncontrolled Ca²⁺ release and potential dendritic

growth defects.
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Figure 3: Toxicological Mode of Action for PCB 193
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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